3-Bromo-4,5-dimethylbenzoic acid 3-Bromo-4,5-dimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 6237-17-8
VCID: VC8283890
InChI: InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=CC(=CC(=C1C)Br)C(=O)O
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

3-Bromo-4,5-dimethylbenzoic acid

CAS No.: 6237-17-8

Cat. No.: VC8283890

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4,5-dimethylbenzoic acid - 6237-17-8

CAS No. 6237-17-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name 3-bromo-4,5-dimethylbenzoic acid
Standard InChI InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key UVUWHXIKIKBBOO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C)Br)C(=O)O
Canonical SMILES CC1=CC(=CC(=C1C)Br)C(=O)O

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-bromo-4,5-dimethylbenzoic acid consists of a benzene ring with three functional groups: a carboxylic acid (-COOH) at position 1, a bromine atom at position 3, and methyl groups (-CH3_3) at positions 4 and 5. This substitution pattern creates steric and electronic effects that influence reactivity. The IUPAC name, 3-bromo-4,5-dimethylbenzoic acid, reflects this arrangement unambiguously .

The SMILES notation for this compound is CC1=C(C(=CC(=C1C(=O)O)Br)C)C, encoding the benzene ring with substituents in their respective positions. The InChIKey ORCIEVWXRKBWEZ-UHFFFAOYSA-N provides a standardized identifier for database searches . Comparative analysis with structurally similar compounds, such as 3-bromo-4,5-dimethoxybenzoic acid (CAS 2818144), reveals that replacing methyl groups with methoxy (-OCH3_3) alters electronic properties while retaining the bromine’s electrophilic character .

Table 1: Comparative Structural Features of Brominated Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents (Positions)
3-Bromo-4,5-dimethylbenzoic acidC9_9H9_9BrO2_2229.07Br (3), CH3_3 (4,5)
3-Bromo-5-methylbenzoic acidC8_8H7_7BrO2_2215.04Br (3), CH3_3 (5)
3-Bromo-4,5-dimethoxybenzoic acidC9_9H9_9BrO4_4261.07Br (3), OCH3_3 (4,5)

Spectroscopic and Computational Data

While direct spectral data for 3-bromo-4,5-dimethylbenzoic acid are scarce, analogs provide insights. For example, 3-bromo-5-methylbenzoic acid exhibits 1H^1\text{H} NMR peaks at δ 8.05 (s, 1H, Ar-H), 7.85–7.84 (m, 1H, Ar-H), and 2.40 (s, 3H, CH3_3) . The dimethyl variant would likely show similar aromatic proton signals upfield-shifted due to increased electron-donating methyl groups. Computational predictions for 3-bromo-4,5-dimethoxybenzoic acid suggest a collision cross-section (CCS) of 144.9 Ų for the [M+H]+ ion, highlighting the role of substituents in mass spectrometry .

Synthesis and Chemical Reactivity

Synthetic Pathways

Key challenges include:

  • Regioselective bromination: Introducing bromine selectively at position 3 amid methyl groups requires careful control of reaction conditions.

  • Oxidation efficiency: The electron-donating methyl groups may slow the oxidation of the alcohol to the carboxylic acid, necessitating prolonged reaction times or higher temperatures.

Reactivity and Functionalization

The carboxylic acid group enables esterification or amidation, while the bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl groups, being inert under most conditions, provide steric hindrance that could direct electrophilic substitution to less hindered positions. For example, nitration would likely occur at position 2 or 6, away from the bulky substituents.

Physicochemical Properties

Solubility and Stability

3-Bromo-4,5-dimethylbenzoic acid is expected to exhibit low water solubility due to its hydrophobic methyl groups and aromatic core. It is likely soluble in polar aprotic solvents (e.g., acetone, DMSO) and weakly acidic due to the carboxylic acid group (predicted pKa_a ~4.2). Stability studies are absent, but brominated aromatics generally resist hydrolysis unless exposed to strong bases or nucleophiles.

Thermal and Optical Properties

The melting point is unreported, but analogs like 3-bromo-5-methylbenzoic acid melt at 160–162°C . The dimethyl derivative’s melting point is anticipated to be higher due to increased symmetry and intermolecular van der Waals forces. UV-Vis spectra would show absorption maxima near 260–280 nm, characteristic of brominated aromatics.

Analytical Characterization Challenges

Chromatographic Separation

Reverse-phase HPLC using C18 columns and acetonitrile/water gradients would separate this compound from analogs. The retention time would increase with methyl group addition compared to 3-bromo-5-methylbenzoic acid .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M-H]^- at m/z 228.98. Tandem MS/MS might fragment via decarboxylation (-44 Da) and loss of HBr (-80 Da), yielding diagnostic peaks.

Future Research Directions

  • Synthesis Optimization: Develop regioselective bromination and oxidation protocols.

  • Biological Screening: Evaluate antioxidant, antimicrobial, and anticancer activities.

  • Computational Modeling: Predict reactivity and binding affinity for drug design.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator